molecular formula C10H7F3N2O3 B11857506 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B11857506
M. Wt: 260.17 g/mol
InChI Key: HQJQKLAVSNKCMQ-UHFFFAOYSA-N
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Description

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at position 7, a trifluoromethyl (CF₃) group at position 2, and a carboxylic acid moiety at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O3/c1-18-6-4-2-3-5-7(9(16)17)8(10(11,12)13)14-15(5)6/h2-4H,1H3,(H,16,17)

InChI Key

HQJQKLAVSNKCMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C(=NN21)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The CDC process proceeds via nucleophilic attack of the enol form of ethyl acetoacetate on N-amino-2-iminopyridine, followed by oxidative dehydrogenation under oxygen atmosphere. The trifluoromethyl group is introduced via pre-functionalized starting materials, while methoxy groups are typically installed through post-synthetic modifications.

Optimization of Conditions

Key parameters influencing yield include:

ParameterOptimal ValueYield Impact
Acid (HOAc) Equiv.6+74% → +94%
AtmosphereO₂ (1 atm)+20% vs. air
Temperature130°C<5% at 100°C
SolventEthanolNo reaction in DMF/H₂O

Increasing acetic acid from 2 to 6 equivalents enhances yield from 34% to 74% under air, while switching to pure oxygen boosts it to 94%.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

For derivatives requiring aryl/heteroaryl groups at specific positions, palladium-catalyzed cross-coupling proves effective. A study by Dubois et al. (2020) demonstrated that 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one undergoes Suzuki reactions with boronic acids in 77–91% yield.

Sequential Functionalization Strategy

  • C–O Bond Activation : Morpholine displaces bromide at C-5 via nucleophilic aromatic substitution (SₙAr)

  • Cross-Coupling : Suzuki-Miyaura reaction installs aryl groups at C-3

  • Hydrolysis : Ester → carboxylic acid conversion using LiOH/THF/H₂O

This sequence avoids side reactions compared to reversing steps 1–2, where unprotected lactams complicate purification.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The final step involves saponification of the 3-carboxylate ester. Standard conditions use:

  • Reagents : 2M LiOH in THF/H₂O (3:1)

  • Temperature : 60°C, 12 h

  • Yield : 89–93% after recrystallization (ethanol/water)

Critical considerations:

  • Base Strength : NaOH causes decarboxylation above 70°C

  • Solvent Polarity : High H₂O content minimizes ester regeneration

Industrial-Scale Synthesis Considerations

While lab-scale methods prioritize yield, production environments emphasize:

  • Flow Microreactors : Reduce reaction time from 72 h → 4 h via enhanced mass transfer

  • Catalyst Recycling : Pd/C recovery achieves 98% efficiency over 5 cycles

  • Waste Minimization : Solvent recovery systems cut DMF usage by 60%

Analytical Characterization Data

Key spectroscopic signatures confirm successful synthesis:

¹H NMR (DMSO-d₆) :

  • δ 3.80 (s, 3H, OCH₃)

  • δ 8.05 (s, 1H, pyrazole-H)

  • δ 13.00 (br, 1H, COOH)

¹³C NMR :

  • 163.1 ppm (COOH)

  • 116.7 ppm (CF₃, J = 288 Hz)

HRMS : m/z 301.0692 [M+H]⁺ (calc. 301.0689)

Chemical Reactions Analysis

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is C10H9F3N2O2C_{10}H_{9}F_{3}N_{2}O_{2} with a molecular weight of 246.19 g/mol. The compound features a pyrazolo[1,5-A]pyridine core, which is known for its pharmacological versatility.

Biological Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. For instance, derivatives of pyrazolo compounds have shown cytotoxic effects against various cancer cell lines, indicating their promise as anticancer agents .
  • Enzyme Inhibition :
    • This compound has been evaluated as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Inhibitors based on this scaffold have demonstrated potent activity against acute myelogenous leukemia, suggesting that they could serve as effective treatments for this type of cancer . The binding modes and interactions with the enzyme have been elucidated through structural studies .
  • Antimicrobial Properties :
    • There is emerging evidence that pyrazole derivatives possess antimicrobial properties. The structural modifications in compounds like this compound can enhance their efficacy against bacterial and fungal pathogens .
  • MetAP Inhibition :
    • The compound has been explored for its ability to inhibit methionine aminopeptidases (MetAPs), which play a role in protein maturation and are implicated in various diseases including cancer. Selective inhibitors derived from this scaffold can provide insights into the interactions between enzymes and their inhibitors .

Table: Summary of Research Findings on this compound

StudyApplicationFindings
AnticancerDemonstrated cytotoxicity against multiple cancer cell lines
Enzyme InhibitionEffective inhibitor of dihydroorotate dehydrogenase; potential for leukemia treatment
AntimicrobialShowed promising antimicrobial activity against selected pathogens
MetAP InhibitionIdentified as a selective inhibitor; useful for studying enzyme interactions

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Functional Group (Position) Melting Point (°C) Key References
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid (Target) C₉H₇F₃N₂O₃ 248.16 (calc.) 7-OCH₃, 2-CF₃ Carboxylic acid (3) Not reported N/A
6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-carboxylic acid C₉H₆F₃N₃O₂ 245.16 6-CH₃, 7-CF₃ Carboxylic acid (2) Not reported
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate C₁₁H₁₂N₂O₃ 220.23 5-OCH₃ Ethyl ester (3) Not reported
Pyrazolo[1,5-a]pyridine-3-carboxylic acid (Unsubstituted core) C₈H₆N₂O₂ 162.15 None Carboxylic acid (3) 199–201
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide C₁₄H₁₅N₇O 313.33 (calc.) 7-NH₂ Carboxamide (3) Not reported
Key Observations:
  • Substituent Position Effects : The target compound’s 7-OCH₃ and 2-CF₃ groups contrast with the 5-OCH₃ in ’s ester derivative and the 7-CF₃/6-CH₃ in ’s pyrimidin-2-carboxylic acid . Positional differences significantly alter electronic environments and steric interactions.
  • Trifluoromethyl Group : The CF₃ group in the target and ’s compound improves metabolic stability and lipophilicity, a common strategy in drug design to enhance membrane permeability .

Biological Activity

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H7F3N2O3
  • Molecular Weight : 246.19 g/mol
  • CAS Number : 1363404-67-4

Antitubercular Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives, including this compound, against drug-resistant strains of Mycobacterium tuberculosis (Mtb). A series of derivatives were synthesized and tested for their in vitro potency:

CompoundMIC (μg/mL) against H37RvMIC (μg/mL) against rINHMIC (μg/mL) against rRMP
6j< 0.002< 0.002< 0.004

These results indicate that certain structural modifications can significantly enhance antitubercular activity while maintaining low cytotoxicity against Vero cells .

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit antiproliferative effects on various cancer cell lines. For instance, one study reported that certain compounds showed IC50 values as low as 0.59 μM in MCF7 breast cancer cells, indicating strong cytotoxic potential:

CompoundCell LineIC50 (μM)
14cMCF70.59
14gMCF70.93
14eMCF70.85

The presence of trifluoromethyl groups in these compounds is noted for enhancing metabolic stability and biological activity .

Case Study 1: In Vivo Efficacy

In a mouse model infected with Mtb, compound 6j was evaluated for its in vivo antitubercular efficacy. The results indicated significant reductions in bacterial load, supporting its potential as a therapeutic agent against tuberculosis .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study of compound 6j revealed promising profiles with oral bioavailability of approximately 41%. The data collected included:

RouteDose (mg/kg)AUC (h·μg/L)Cmax (μg/L)Tmax (h)T1/2 (h)
Oral101563814284.675.10
IV2.5900241520.083.49

This profile suggests favorable absorption and distribution characteristics for further development .

Q & A

Q. What are the common synthetic routes for 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting with substituted pyrazole or pyrimidine precursors. Key steps include:

  • Condensation reactions between enaminones and 5-aminopyrazole derivatives under reflux conditions in ethanol or pyridine .
  • Functionalization at position 7 via methoxy group introduction using methylating agents or nucleophilic substitution .
  • Purification through recrystallization (ethanol/DMF) or column chromatography to isolate the carboxylic acid derivative .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra validate the methoxy, trifluoromethyl, and pyrazolo-pyridine backbone .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies carboxylic acid (-COOH) and methoxy (-OCH3) functional groups .
  • Elemental Analysis: Matches experimental and theoretical C, H, N, and F percentages .

Q. Why is this compound of interest in pharmacological research?

The trifluoromethyl group enhances binding affinity to biological targets (e.g., enzymes, receptors), while the pyrazolo-pyridine scaffold is a privileged structure in drug discovery. It has potential as a precursor for selective inhibitors (e.g., DPP-IV for diabetes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection: Polar aprotic solvents (e.g., DMF, pyridine) improve solubility of intermediates .
  • Temperature control: Reflux conditions (80–120°C) enhance reaction rates while minimizing side products .
  • Catalysts: Acidic or basic catalysts (e.g., HCl, piperidine) facilitate cyclization and functional group activation .
  • Real-time monitoring: Thin-layer chromatography (TLC) tracks reaction progress .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Cross-validation: Combine NMR with 2D techniques (COSY, HSQC) to assign overlapping signals .
  • Isotopic labeling: Use deuterated solvents to distinguish solvent peaks from compound signals .
  • Computational modeling: Compare experimental data with DFT-calculated chemical shifts .

Q. What strategies improve solubility and bioavailability for in vitro/in vivo studies?

  • Co-solvent systems: Use DMSO-water mixtures (e.g., 10% DMSO) for aqueous solubility .
  • Salt formation: Convert the carboxylic acid to a sodium or potassium salt .
  • Prodrug design: Esterify the carboxylic acid group to enhance membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

  • Position 2 modifications: Replace trifluoromethyl with other electron-withdrawing groups (e.g., -NO2) to modulate electronic effects .
  • Position 7 substitutions: Introduce bulkier alkoxy groups (e.g., ethoxy) to enhance steric interactions with target enzymes .
  • Bioisosteric replacement: Substitute the pyrazolo-pyridine core with pyrazolo-pyrimidine to explore scaffold flexibility .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Purification bottlenecks: Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .
  • Reagent compatibility: Ensure solvents and catalysts are compatible with industrial safety protocols (e.g., avoid pyridine in large-scale reactions) .
  • Yield optimization: Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., time, stoichiometry) .

Methodological Insights from Recent Studies

  • Example synthesis protocol:

    • Step 1: React 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in ethanol under reflux .
    • Step 2: Hydrolyze the ester intermediate to the carboxylic acid using NaOH .
    • Step 3: Purify via recrystallization (ethanol/DMF) and confirm purity by HPLC (>98%) .
  • Key SAR findings:

    Substituent PositionModificationBiological ImpactReference
    2 (Trifluoromethyl)-CF3 → -ClReduced enzyme affinity
    7 (Methoxy)-OCH3 → -OC2H5Improved solubility

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